1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
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Description
1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on the synthesis and spatial structure of derivatives related to the compound , utilizing methods like the Bucherer—Bergs and Strecker methods. These studies provide foundational knowledge on the molecular structure and potential chemical properties, as evidenced by NMR data analysis (Unkovskii et al., 1994).
Pharmacophore Modeling and Receptor Binding Studies
- Derivatives of this compound have been studied for their affinity towards various receptors, including 5-HT1A and α1-adrenergic receptors. Molecular modeling and pharmacophore analysis have been applied to understand the 3D structure and activity relationship, suggesting their potential in designing receptor-specific therapeutic agents (Handzlik et al., 2011).
Antimicrobial and Antifungal Activities
- Some studies have focused on synthesizing new heterocycles based on the structure of the mentioned compound, evaluating their antimicrobial and antifungal properties. These findings suggest the potential use of these derivatives in developing new antimicrobial agents (El‐Emary et al., 2002).
Hypoglycemic Activity
- Investigations into the hypoglycemic potential of certain derivatives have shown promising results in reducing blood glucose levels in animal models, highlighting their potential in managing diabetes (Iqbal et al., 2012).
Anticancer Activity
- The synthesis and evaluation of N-substituted indole derivatives of the compound have shown anticancer activity against specific cancer cell lines, underscoring the therapeutic potential of these derivatives in cancer treatment (Kumar & Sharma, 2022).
Properties
IUPAC Name |
1-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-4-26-16-6-5-15(11-13(16)2)27(24,25)20-9-7-14(8-10-20)21-12-17(22)19(3)18(21)23/h5-6,11,14H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIXDOWYRCBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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